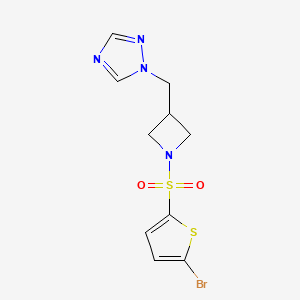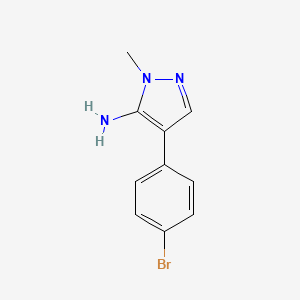![molecular formula C20H24N2O3 B2467391 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone CAS No. 2380043-22-9](/img/structure/B2467391.png)
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPOE, and it has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone is not fully understood. However, it has been suggested that it works by inhibiting the production of prostaglandins, which are responsible for causing inflammation, pain, and fever. It may also work by blocking the activity of certain enzymes such as cyclooxygenase-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of rheumatoid arthritis and osteoarthritis. It has also been shown to reduce fever in animal models of pyrexia. In addition, it has been reported to have a low toxicity profile, making it a potentially safe candidate for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone is its high purity and yield, making it suitable for large-scale production. It also has a low toxicity profile, making it a potentially safe candidate for use in humans. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective and targeted therapies for inflammatory and fever-related diseases. Another potential direction is to explore its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to assess its safety and efficacy in human clinical trials, which could pave the way for its use as a novel therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone involves the reaction of 2-phenoxyethan-1-ol with 6-methyl-2-pyridinemethanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperidine in the presence of a catalyst such as palladium on carbon to yield the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever.
Propriétés
IUPAC Name |
1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-7-5-11-19(21-16)25-14-17-8-6-12-22(13-17)20(23)15-24-18-9-3-2-4-10-18/h2-5,7,9-11,17H,6,8,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCJMLUOSNADIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide](/img/structure/B2467308.png)
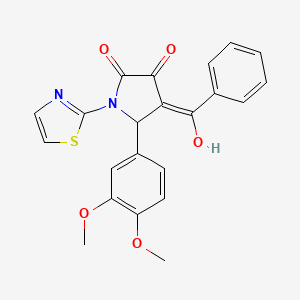
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2467312.png)
![2-((3-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2467313.png)
![2-(6-chloro-2-pyridinyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2467315.png)
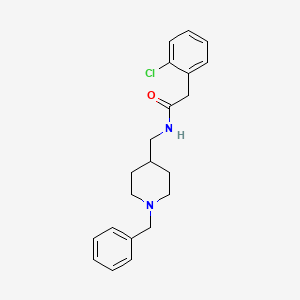
![8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride](/img/structure/B2467317.png)
![(2Z)-6-bromo-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2467318.png)

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2467324.png)
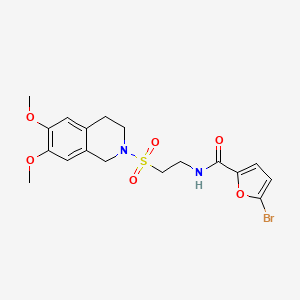
![1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
